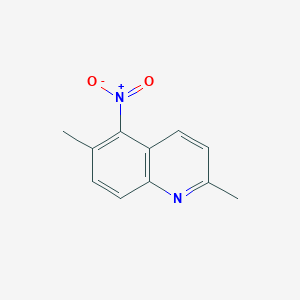

2,6-Dimethyl-5-nitroquinoline

Description

Properties

IUPAC Name |

2,6-dimethyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-6-10-9(11(7)13(14)15)5-4-8(2)12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAMWICAXFZCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-5-nitroquinoline typically involves the nitration of 2,6-dimethylquinoline. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the quinoline ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-5-nitroquinoline can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and reaction time, leading to efficient and consistent production of the compound.

Types of Reactions:

Oxidation: 2,6-Dimethyl-5-nitroquinoline can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.

Reduction: The nitro group in 2,6-Dimethyl-5-nitroquinoline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic medium.

Substitution: Various electrophiles such as halogens, sulfonyl chlorides, or alkylating agents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 2,6-Dimethyl-5-aminoquinoline.

Substitution: 2,6-Dimethyl-5-substituted quinoline derivatives.

Scientific Research Applications

2,6-Dimethyl-5-nitroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of 2,6-Dimethyl-5-nitroquinoline are explored for their potential use as therapeutic agents in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-nitroquinoline involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological activities.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity: The nitro group in 2,6-Dimethyl-5-nitroquinoline deactivates the ring, reducing electrophilic substitution reactivity compared to chloro- or methyl-substituted analogs. This property makes it less reactive in further functionalization but stabilizes the compound under acidic conditions . In contrast, 5-Chloro-2,6-dimethylquinoline exhibits greater reactivity in nucleophilic aromatic substitution due to the electron-withdrawing chloro group, enabling facile derivatization .

Physical Properties: Nitro-substituted quinolines (e.g., 2,6-Dimethyl-5-nitroquinoline) generally exhibit higher melting points and lower solubility in non-polar solvents compared to chloro analogs, attributed to stronger dipole-dipole interactions . 2,6-Dichloroquinoline demonstrates exceptional thermal stability (>250°C), making it suitable for high-temperature industrial processes, whereas nitro derivatives may decompose under similar conditions .

Applications: Pharmaceuticals: Nitroquinolines are explored for antimalarial and antibacterial activity, though chloro derivatives (e.g., 5-Chloro-2,6-dimethylquinoline) are more commonly used in agrochemicals due to their stability and lipophilicity .

Biological Activity

Overview

2,6-Dimethyl-5-nitroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Its unique structure, characterized by two methyl groups at the 2 and 6 positions and a nitro group at the 5 position, contributes to its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The presence of both the nitro and methyl groups enhances the compound's reactivity and biological activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. This mechanism is crucial for its antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that derivatives of 2,6-Dimethyl-5-nitroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that similar nitroquinolines can effectively combat resistant strains of bacteria by disrupting bacterial cell functions. The electron-withdrawing nature of the nitro group enhances this capability.

Table 1: Antimicrobial Efficacy of 2,6-Dimethyl-5-nitroquinoline Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2,6-Dimethyl-5-nitroquinoline | Staphylococcus aureus | 32 µg/mL | |

| 8-Fluoro-2,6-dimethyl-5-nitroquinoline | Escherichia coli | 16 µg/mL | |

| 5-Nitroquinoline | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of 2,6-Dimethyl-5-nitroquinoline has been explored in various studies. The compound has shown efficacy against several cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation. For example, some derivatives have been tested against human lung (A-549) and colon (HCT-116) cancer cell lines, demonstrating promising results comparable to established chemotherapeutic agents like erlotinib .

Case Study: Anticancer Activity Evaluation

In a study evaluating the antiproliferative activity of various quinoline derivatives, compounds derived from 2,6-Dimethyl-5-nitroquinoline exhibited significant cytotoxic effects against cancer cells. The structure-activity relationship (SAR) indicated that modifications in the quinoline ring could enhance biological activity .

The biological activity of 2,6-Dimethyl-5-nitroquinoline is primarily attributed to its interaction with specific biological targets. The nitro group can be reduced within biological systems to generate reactive intermediates that may interact with DNA or proteins involved in critical cellular processes. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of growth .

Comparison with Related Compounds

To understand the uniqueness of 2,6-Dimethyl-5-nitroquinoline, it is beneficial to compare it with other similar compounds:

Table 2: Comparison of Biological Activities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-5-nitroquinoline | One methyl group | Lower reactivity compared to 2,6-Dimethyl derivative |

| 5-Nitroquinoline | Lacks methyl groups | Different reactivity profile |

| 8-Fluoro-2,6-dimethyl-5-nitroquinoline | Fluorine at position 8 | Enhanced antibacterial activity |

Q & A

Q. What strategies identify metabolic byproducts of 2,6-Dimethyl-5-nitroquinoline in mammalian systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.